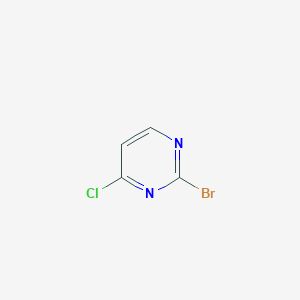

2-Bromo-4-chloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZFUTOHAWIHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668601 | |

| Record name | 2-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885702-33-0 | |

| Record name | 2-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Bromo 4 Chloropyrimidine

Classical and Established Synthetic Routes to 2-Bromo-4-chloropyrimidine

Established methods for the synthesis of this compound often rely on foundational reactions in heterocyclic chemistry, including diazotization-halogenation sequences and halogen exchange reactions. These routes are well-documented and provide reliable access to the target compound.

Synthesis from Substituted Pyridinamines via Bromination

A classical approach to introducing a bromine atom onto a heterocyclic ring involves the diazotization of an amino group, followed by a Sandmeyer-type reaction. While the outline specifies starting from substituted pyrimidinamines, a closely related and documented synthesis begins with a substituted pyridinamine. This method highlights the general principle of converting an amino group to a bromo group.

In a typical procedure, 4-chloro-2-pyridinamine is treated with hydrobromic acid and elemental bromine at low temperatures. Subsequent addition of sodium nitrite (B80452) leads to the formation of a diazonium salt, which then decomposes to yield 2-bromo-4-chloropyridine (B1272041) in high yield. chemicalbook.com Although this example starts with a pyridine (B92270) derivative, the underlying chemical transformation is a cornerstone of heterocyclic synthesis and is conceptually applicable to pyrimidine (B1678525) systems.

Reaction Scheme:

| Reactant | Reagents | Temperature (°C) | Yield (%) |

| 4-chloro-2-pyridinamine | 1. HBr, Br2; 2. NaNO2 | -10 to 20 | 92 |

Halogen Exchange Reactions for Pyrimidine Derivatives

Halogen exchange, particularly the Finkelstein reaction, provides a direct method for interconverting halogenated compounds. wikipedia.org This strategy is particularly useful for synthesizing bromo- or iodo-pyrimidines from their more readily available chloro-analogues.

A patented process describes the preparation of 2-bromo-substituted pyrimidines by reacting 2-chloro-substituted pyrimidines with hydrogen bromide dissolved in an acid, such as glacial acetic acid. google.com This method offers excellent yields and high purity of the final product. The reaction proceeds by nucleophilic substitution, where the bromide ion displaces the chloride ion at the 2-position of the pyrimidine ring. google.comsocietechimiquedefrance.fr This approach is advantageous as it often requires no further purification of the resulting 2-bromo-pyrimidine derivative. google.com

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield |

| 5-Propyl-2-chloropyrimidine | HBr | Glacial Acetic Acid | 30°C then reflux | 5-Propyl-2-bromopyrimidine | ~100% |

While aromatic chlorides are generally less reactive towards nucleophilic substitution than alkyl chlorides, these reactions can be facilitated, sometimes with the use of catalysts like copper(I) iodide for the synthesis of aryl iodides. wikipedia.org

Regioselective Magnesiation Approaches in Pyrimidine Synthesis

Modern synthetic methods often employ organometallic reagents to achieve high regioselectivity in the functionalization of heterocyclic compounds. The use of magnesium-based reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the selective deprotonation and subsequent functionalization of the pyrimidine ring. thieme-connect.comthieme-connect.de

A specific and efficient synthesis of this compound has been demonstrated starting from the commercially available 2-bromopyrimidine (B22483). thieme-connect.com Treatment of 2-bromopyrimidine with TMPMgCl·LiCl at low temperature leads to a regioselective magnesiation at the C4 position. thieme-connect.comuni-muenchen.de The resulting 4-magnesiated pyrimidine intermediate can then be trapped with an electrophilic chlorine source, such as 1,1,2-trichloro-1,2,2-trifluoroethane, to afford this compound in good yield. thieme-connect.com This method provides a direct and controlled route to the desired product.

| Starting Material | Magnesiation Reagent | Electrophile | Temperature (°C) | Product | Yield (%) |

| 2-Bromopyrimidine | TMPMgCl·LiCl | ClCF₂CCl₂F | -60 to -45 | This compound | 71 |

Exploration of Novel Synthetic Protocols for this compound

The development of more efficient and environmentally friendly synthetic methods is a continuous goal in organic chemistry. One-pot multicomponent reactions and microwave-assisted synthesis represent two such advanced strategies that could be applied to the preparation of this compound.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thus avoiding the isolation of intermediates and reducing waste. nih.govnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. nih.govmdpi.com

While a specific one-pot synthesis for this compound is not prominently described in the reviewed literature, the principles of MCRs have been successfully applied to the synthesis of a wide variety of substituted pyrimidines. nih.govmdpi.com For instance, novel furo[2,3-d]pyrimidines have been synthesized in a one-pot, three-component reaction. nih.gov This suggests the potential for developing a convergent synthesis for this compound, possibly by combining precursors that introduce the bromo and chloro substituents in a single step.

Microwave-Assisted Synthesis of Halogenated Pyrimidines

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various halogenated pyrimidine derivatives. nih.govnih.gov

The synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently achieved using microwave irradiation, significantly reducing reaction times from hours to minutes. nih.gov Microwave heating has also been employed to facilitate palladium-catalyzed cross-coupling reactions, such as the Heck reaction, on highly functionalized pyrimidine substrates. nih.gov Given the success of microwave assistance in the synthesis of related halogenated pyrimidines, it is highly probable that this technology could be adapted to the classical synthetic routes for this compound, such as the halogen exchange reaction, to improve reaction efficiency and reduce energy consumption.

| Reaction Type | Substrates | Catalyst/Reagents | Conditions | Advantages |

| Heck Reaction | 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine and others | (Ph₃P)₂PdCl₂, N-ethylpiperidine | Microwave, 150°C, 60-80 min | Reduced reaction time, higher yields, fewer side products |

| Amination | 2-amino-4-chloro-pyrimidine and substituted amines | Triethylamine | Microwave, 120-140°C, 15-30 min | Rapid synthesis of pyrimidine derivatives |

Flow Chemistry Applications in this compound Production

The synthesis of halogenated pyrimidines often involves hazardous reagents and exothermic reactions, making precise control over reaction conditions paramount. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for such transformations. durham.ac.uk By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow systems provide superior control over parameters like temperature, pressure, and mixing. flinders.edu.au This enhanced control is critical for improving reaction yields and selectivity while minimizing the formation of hazardous byproducts.

A key advantage of flow chemistry is the improved safety profile, particularly when handling reactive intermediates. durham.ac.uk The small internal volume of flow reactors significantly reduces the amount of hazardous material present at any given moment, mitigating the risks associated with thermal runaways. Furthermore, continuous production allows for a more straightforward and rapid scale-up. Instead of redesigning large-scale batch reactors, production can be increased by extending the operational time of the flow system or by running multiple systems in parallel, a concept known as "scaling out". flinders.edu.au While specific flow synthesis protocols for this compound are not extensively detailed in public literature, the principles have been successfully applied to a wide range of active pharmaceutical ingredients (APIs) and heterocyclic compounds. mdpi.comnih.govjst.org.in These applications demonstrate the potential for developing a robust, automated, and safer manufacturing process for this compound.

Table 1: Comparison of Batch vs. Flow Synthesis Parameters for Halogenated Heterocycles

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Scale | Grams to Kilograms | Milligrams to Multi-tonnes (via scaling out) |

| Heat Transfer | Poor; surface-area-to-volume ratio decreases on scale-up | Excellent; high surface-area-to-volume ratio |

| Safety | Risk of thermal runaway with large reagent volumes | Inherently safer due to small reactor volumes |

| Process Control | Difficult to maintain homogeneity and consistent temperature | Precise control over temperature, pressure, and residence time |

| Scale-Up | Requires significant redevelopment and process re-optimization | Linear scale-up by extending run time or numbering-up reactors |

| Byproduct Formation | Higher potential due to localized temperature spikes and mixing issues | Reduced due to superior process control and rapid quenching |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net The application of these principles to the synthesis of pyrimidine derivatives, including this compound, is driven by the need for more sustainable and environmentally benign manufacturing processes. rasayanjournal.co.in Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents, leading to significant waste generation. rasayanjournal.co.in

The core tenets of green chemistry, such as maximizing atom economy, utilizing safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis, provide a framework for developing improved synthetic routes. acs.orggreenchemistry-toolkit.org For instance, adopting synthetic pathways that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a key goal. greenchemistry-toolkit.org This reduces waste at the source, a fundamental principle of pollution prevention. acs.org The development of multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of renewable feedstocks are among the strategies being explored to make pyrimidine synthesis more sustainable. researchgate.netrasayanjournal.co.in

Table 2: Application of Green Chemistry Principles to Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis |

| 1. Prevention | Designing syntheses to minimize waste generation from the outset. |

| 2. Atom Economy | Utilizing reactions like multicomponent reactions that incorporate a high percentage of reactant atoms into the final product. greenchemistry-toolkit.org |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or employing solvent-free conditions. rasayanjournal.co.in |

| 6. Design for Energy Efficiency | Using energy-efficient methods like microwave irradiation or conducting reactions at ambient temperature and pressure. rasayanjournal.co.in |

| 9. Catalysis | Employing highly selective and reusable catalysts (heterogeneous, biocatalysts) over stoichiometric reagents. rasayanjournal.co.in |

A significant advancement in green chemistry is the development of solvent-free reaction conditions. Performing chemical synthesis without solvents offers numerous advantages, including cleaner reactions, often higher product yields, shorter reaction times, and simplified product separation and purification. rasayanjournal.co.in This approach directly addresses the fifth principle of green chemistry by making auxiliary substances like solvents unnecessary. acs.org

Techniques such as microwave-assisted synthesis and mechanical methods like planetary ball milling have proven effective for conducting reactions in the absence of a solvent. rasayanjournal.co.in In a solvent-free environment, reactants are mixed directly, which can lead to a higher concentration of reacting species and thus accelerate reaction rates. Microwave irradiation, for example, can provide rapid and uniform heating to the reactants, often leading to dramatically reduced reaction times compared to conventional heating in a solvent. nih.gov These methods reduce the environmental impact associated with solvent production, use, and disposal, making them highly attractive for the industrial synthesis of compounds like this compound.

Catalysis is a cornerstone of green chemistry, as catalytic reagents are inherently superior to stoichiometric ones. greenchemistry-toolkit.org The design of efficient, selective, and reusable catalysts is crucial for the sustainable synthesis of pyrimidines. Modern catalyst design focuses on several key areas:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the reaction mixture, allowing them to be recovered and reused for multiple cycles with no significant loss in catalytic efficiency. rasayanjournal.co.in

Biocatalysts: Enzymes and whole-cell systems offer high selectivity under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and the need for protecting groups.

Novel Materials: Advanced materials like metal-organic frameworks (MOFs) are being designed as catalysts. researchgate.net These porous materials can possess both Lewis acid and Brønsted acid sites, enabling them to catalyze complex reactions like the Biginelli reaction for pyrimidine synthesis with high efficiency. researchgate.net

Table 3: Examples of Catalysts for Sustainable Heterocyclic Synthesis

| Catalyst Type | Example | Key Advantages |

| Heterogeneous Catalyst | Porous poly-melamine-formaldehyde (mPMF) | Reusable for multiple runs, solvent-free conditions (ball milling). rasayanjournal.co.in |

| Metal-Organic Framework | Co-MOF (MOF-UoR-1) | High efficiency, mild reaction conditions, potential for reuse. researchgate.net |

| Organocatalyst | Proline | Metal-free, environmentally benign, operates under mild conditions. |

| Biocatalyst | Lipase | High selectivity, operates in aqueous media at ambient temperatures. |

Scale-Up Considerations and Industrial Production Methods

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, including ensuring process safety, maintaining product quality and consistency, and achieving economic viability. For this compound, scale-up requires careful consideration of reaction thermodynamics, heat transfer, and mixing efficiency.

In traditional batch reactors, increasing the reaction volume leads to a decrease in the surface-area-to-volume ratio, which can severely limit heat transfer. This is particularly problematic for exothermic halogenation reactions, where poor heat dissipation can lead to temperature spikes, increased byproduct formation, and potential safety hazards.

As discussed previously, continuous flow manufacturing is an increasingly adopted strategy to overcome these scale-up limitations. durham.ac.uk The excellent heat and mass transfer characteristics of flow reactors are maintained regardless of production scale. flinders.edu.au This allows for consistent and predictable performance from lab to plant. Industrial production methods for related bromo- and chloro-pyrimidines have been described in patents, often focusing on robust and scalable processes using readily available starting materials. google.comgoogle.comgoogle.com These methods prioritize high yield and purity to minimize downstream processing costs. The choice between batch and continuous processing for industrial production will ultimately depend on factors such as production volume, process safety requirements, and economic considerations.

Table 4: Key Considerations for Industrial Scale-Up

| Consideration | Batch Processing | Continuous Flow Processing |

| Heat Management | Major challenge; requires complex cooling systems. | Excellent heat exchange allows for precise temperature control. |

| Safety | Higher risk due to large quantities of reagents. | Inherently safer with small reaction volumes and better control. |

| Process Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to steady-state operation. |

| Capital Cost | High initial investment for large, specialized reactors. | Lower initial cost for small reactors; modular expansion possible. |

| Footprint | Large plant footprint required for high-volume production. | Significantly smaller footprint for equivalent production capacity. |

| Flexibility | Multipurpose reactors can be used for different processes. | Dedicated systems, but can be modular for different syntheses. |

Reactivity and Reaction Mechanisms of 2 Bromo 4 Chloropyrimidine

Nucleophilic Substitution Reactions of 2-Bromo-4-chloropyrimidine

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halogenated pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the attack of nucleophiles, leading to the displacement of halide ions.

The SNAr mechanism on dihalopyrimidines involves the addition of a nucleophile to one of the carbon atoms bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge, partly onto the ring nitrogen atoms. The subsequent departure of the halide ion restores the aromaticity of the ring.

In 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position over the C-2 position. wuxiapptec.comstackexchange.com This regioselectivity can be explained by considering the stability of the Meisenheimer complex intermediate. Frontier molecular orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon compared to the C-2 carbon, making C-4 the more electrophilic site and thus more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com For the parent 2,4-dichloropyrimidine (B19661), the LUMO is primarily distributed at the C-4 position, which accounts for the observed C-4 selectivity. wuxiapptec.com

However, this selectivity can be altered by the presence of other substituents on the pyrimidine ring. For instance, an electron-donating group at the C-6 position can change the electronic distribution, making the C-2 and C-4 positions have LUMO lobes of similar size, which can lead to a mixture of products or even a reversal of selectivity toward the C-2 position. wuxiapptec.com

The structure and nature of the attacking nucleophile play a critical role in determining the reaction's regioselectivity. In the case of 2-methylsulfonyl-4-chloropyrimidine, a related substrate, a dichotomy in regioselectivity is observed. SNAr reactions with amines occur selectively at the C-4 position, whereas reactions with alkoxides and formamide (B127407) anions happen exclusively at the C-2 position. wuxiapptec.com This shift is attributed to the formation of hydrogen bonds between the nucleophile (like an alkoxide) and the methylsulfonyl group, which directs the nucleophile to attack the adjacent C-2 position. wuxiapptec.com This suggests that for this compound, nucleophiles capable of specific interactions with the substituents or ring atoms could potentially override the intrinsic preference for C-4 attack.

In a molecule like this compound, there is competition between the displacement of the bromide at C-2 and the chloride at C-4. Generally, in nucleophilic aromatic substitution, the carbon-halogen bond strength and the stability of the leaving group are key factors. However, the regioselectivity in pyrimidines is more strongly influenced by the electronic properties of the ring positions. The greater electrophilicity of the C-4 position often directs the initial nucleophilic attack there, leading to the displacement of the chloride ion, despite the C-Br bond being weaker than the C-Cl bond.

The relative reactivity of halogens is often C-F > C-Cl > C-Br > C-I in SNAr reactions due to the electronegativity of the halogen influencing the electrophilicity of the carbon atom it is attached to. However, the inherent electronic activation of the C-4 position in the pyrimidine ring is typically the dominant factor, favoring chloride displacement.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used for the elaboration of heteroaromatic cores. rsc.orgeie.gr

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed process that couples organoboron compounds with organic halides or triflates. youtube.com This reaction is highly valuable for functionalizing halogenated pyrimidines. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid/ester, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comsemanticscholar.org

For 2,4-dihalopyrimidines, Suzuki coupling is a highly effective method for sequential, regioselective substitution. mdpi.com

In the context of this compound, both regioselectivity (which position reacts, C-2 or C-4) and chemoselectivity (which halogen reacts, Br or Cl) are critical considerations.

Regioselectivity : For Suzuki couplings on 2,4-dihalopyrimidines, the reaction typically occurs with a high degree of regioselectivity at the C-4 position. mdpi.comnih.gov This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4-halogen bond, which is the more electrophilic site. mdpi.com Studies on 2,4-dichloropyrimidine consistently show the formation of the 4-substituted-2-chloropyrimidine as the main product. semanticscholar.orgmdpi.com

Chemoselectivity : When different halogens are present, the outcome is determined by a balance between the intrinsic reactivity of the C-X bond in the oxidative addition step (typically C-I > C-Br > C-OTf > C-Cl) and the electronic activation of the ring position. rsc.org In many aromatic systems, the greater reactivity of a C-Br bond over a C-Cl bond would dictate that coupling occurs at the C-2 position of this compound. However, the strong electronic preference for reaction at the C-4 position of the pyrimidine ring can override this trend. rsc.org For 2,4-dihalopyrimidines, the order of reactivity is generally established as C4/6 over C2 over C5. rsc.org Therefore, it is common for the first Suzuki coupling to occur at the more electrophilic C-4 position, displacing the chlorine, followed by a second coupling at the C-2 position under more forcing conditions.

Below is a table summarizing the general regioselectivity observed in reactions of 2,4-dihalopyrimidines.

| Reaction Type | Position of Reactivity | Dominant Factor | Resulting Product Structure |

| Nucleophilic Aromatic Substitution | C-4 | Higher LUMO coefficient / More electrophilic carbon | 4-Substituted-2-halopyrimidine |

| Suzuki-Miyaura Coupling | C-4 | Favored oxidative addition at the more electrophilic C-4 position | 4-Aryl-2-halopyrimidine |

Suzuki-Miyaura Coupling with Boronic Acids/Esters

Ligand and Catalyst Optimization for Enhanced Efficiency

The efficiency and selectivity of cross-coupling reactions involving this compound are highly dependent on the choice of ligand and catalyst. Optimization of these components is crucial for achieving high yields and controlling which halogen atom participates in the reaction.

In palladium-catalyzed cross-coupling reactions, the selection of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly influence the catalytic activity. For instance, in Suzuki-Miyaura couplings, the use of specific ligands can promote selective reaction at either the C2 (bromo) or C4 (chloro) position. Research has shown that for some dihalogenated heteroarenes, specific sulfonated phosphine ligands, in combination with a base containing a large cation, can direct the reaction to a specific position. incatt.nl For 2,4-dichloropyridine, a related compound, the Pd(PEPPSI)(IPr) catalyst has been shown to provide C4-selectivity. nih.gov The optimization process often involves screening a variety of ligands and catalysts to find the optimal conditions for the desired transformation.

Key factors that are often fine-tuned include the catalyst loading, temperature, and reaction time. For example, in the coupling of 2-chloropyridine (B119429) with 1-Boc-2-pyrroleboronic acid, a P1-L1 catalyst at 1.0% loading was found to be optimal, yielding 90% of the product in 4.6 minutes at 97 °C. acs.org The choice of base is also a critical parameter, with inorganic bases like potassium carbonate (K₂CO₃) often being effective. acs.org

Interactive Table: Ligand and Catalyst Optimization Examples

| Substrate | Coupling Partner | Catalyst System | Key Optimization Parameter(s) | Outcome |

|---|---|---|---|---|

| 2,4-Dichloropyridines | Organoboron reagents | Pd(PEPPSI)(IPr) | Ligand choice, solvent, base | C4-selective cross-coupling nih.gov |

| 2-Chloropyridine | 1-Boc-2-pyrroleboronic acid | 1.0% P1-L1 | Catalyst loading, temperature, time | 90% yield of desired product acs.org |

Other Cross-Coupling Methodologies (e.g., Sonogashira, Heck, Negishi)

Beyond Suzuki-Miyaura reactions, this compound is a versatile substrate for other important cross-coupling methodologies, enabling the introduction of a wide range of functional groups.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective alkynylation. Generally, the more reactive C-Br bond will react preferentially, allowing for the introduction of an alkyne at the 2-position while leaving the 4-chloro substituent intact for subsequent transformations. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. drugfuture.comwikipedia.org This methodology can be applied to this compound to introduce alkenyl groups. Similar to other cross-coupling reactions, selectivity can often be achieved, with the C-Br bond being more reactive than the C-Cl bond under typical Heck conditions. nih.gov

Negishi Coupling: This reaction couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. nih.govorganic-chemistry.org For this compound, this reaction provides a powerful method for introducing alkyl, alkenyl, and aryl groups, again with the potential for selective reaction at the C2 position. orgsyn.org

Electrochemical methods offer an alternative approach to cross-coupling reactions of halogenated pyrimidines. These reactions can proceed via radical intermediates and often occur under mild, oxidant-free conditions. For instance, the electrochemical selenylation of pyrazolo[1,5-a]pyrimidines has been demonstrated to proceed in an undivided cell using graphite (B72142) electrodes. chemrxiv.org This technique provides a regioselective method for C-H bond functionalization, and similar principles could potentially be applied to the coupling of halogenated pyrimidines, offering an environmentally conscious alternative to traditional metal-catalyzed methods. chemrxiv.org

Radical Reactions and Organometallic Intermediates

The chemistry of this compound also involves radical reactions and the formation of organometallic intermediates, which are key to several synthetic transformations.

Magnesiation and Lithiation of Pyrimidine Scaffolds

The formation of organometallic intermediates through magnesiation and lithiation is a powerful strategy for the functionalization of pyrimidine rings.

Magnesiation: The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) allows for the regio- and chemoselective magnesiation of pyrimidine derivatives. nih.gov This process involves the deprotonation of the pyrimidine ring to form a magnesiated intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups. The regioselectivity of this reaction is often directed by the substituents already present on the pyrimidine ring.

Lithiation: Directed ortho-lithiation is another important method for functionalizing pyrimidines. researchgate.net By using a strong lithium base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a proton can be abstracted from the pyrimidine ring, typically at a position adjacent to a directing group, to form a lithiated intermediate. researchgate.netthieme-connect.de This intermediate is highly reactive and can be quenched with various electrophiles to introduce substituents at specific positions on the pyrimidine scaffold.

Photoinduced Reactions Involving Halogenated Diazines

Photoinduced reactions provide a pathway for the functionalization of halogenated diazines, including pyrimidines, through the generation of radical intermediates. These reactions are often initiated by the absorption of light, which can lead to homolytic cleavage of the carbon-halogen bond or photoinduced electron transfer processes. The resulting pyrimidinyl radicals can then participate in a variety of transformations, such as coupling with other radical species or addition to unsaturated systems.

Mechanistic Investigations through Computational and Spectroscopic Methods

Understanding the reaction mechanisms of this compound is crucial for optimizing existing synthetic methods and developing new transformations. Computational and spectroscopic techniques are invaluable tools for these investigations.

Computational Methods: Quantum chemical calculations, such as density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. rsc.orglu.seresearchgate.net These studies can provide insights into the regioselectivity of cross-coupling reactions by comparing the activation barriers for oxidative addition at the C-Br and C-Cl bonds. For example, computational studies on the chlorination of pyrimidine bases have helped to elucidate the most reactive sites. nih.gov

Spectroscopic Methods: A variety of spectroscopic techniques are employed to identify reaction intermediates and elucidate reaction mechanisms. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to characterize the structures of starting materials, products, and stable intermediates. sciencepublishinggroup.com

Infrared (IR) spectroscopy can be used to monitor the disappearance of starting materials and the appearance of products by observing changes in characteristic vibrational frequencies. elmergib.edu.lyvandanapublications.com

Mass spectrometry (MS) is used to determine the molecular weights of reactants, products, and intermediates.

UV-Vis and Fluorescence Spectroscopy can be used to study the electronic properties of pyrimidine derivatives and their interactions in solution. acs.org

Interactive Table: Spectroscopic Methods in Reaction Analysis

| Spectroscopic Technique | Information Provided | Application in Pyrimidine Chemistry |

|---|---|---|

| NMR Spectroscopy | Structural elucidation of molecules in solution. | Characterization of reactants, products, and intermediates in coupling and substitution reactions. sciencepublishinggroup.com |

| IR Spectroscopy | Identification of functional groups and monitoring reaction progress. | Observing changes in vibrational modes of the pyrimidine ring and its substituents. elmergib.edu.lyvandanapublications.com |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | Confirming the identity of products and detecting transient intermediates. |

Kinetic Studies and Reaction Pathway Elucidation

The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing pyrimidine rings. The elucidation of its reaction pathways involves understanding the regioselectivity of nucleophilic attack and the stability of the intermediates formed.

The general mechanism for the SNAr reaction on a dihalopyrimidine like this compound proceeds through a two-step addition-elimination pathway. In the first, typically rate-determining step, a nucleophile attacks one of the electrophilic carbon atoms bearing a halogen. This attack disrupts the aromaticity of the pyrimidine ring and forms a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. In the second, faster step, the leaving group (either bromide or chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

A critical aspect of the reaction pathway is the regioselectivity: whether the nucleophile attacks the C-2 position (bearing the bromo group) or the C-4 position (bearing the chloro group). For unsubstituted 2,4-dihalopyrimidines, nucleophilic attack is generally favored at the C-4 position. This preference is explained by frontier molecular orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon, making it more susceptible to nucleophilic attack.

However, the reaction pathway and its regioselectivity are highly sensitive to several factors, including the electronic properties of other substituents on the pyrimidine ring and the nature of the attacking nucleophile.

Electronic Effects: The presence of an electron-donating group at the C-6 position can reverse the typical C-4 selectivity, making the C-2 position more reactive. This is because the electron-donating group alters the distribution of the LUMO, increasing its density at the C-2 position.

Nucleophile Identity: The structure of the nucleophile can also dictate the site of attack. For instance, while many nucleophiles react at the C-4 position of 2,4-dichloropyrimidines, tertiary amines have been shown to exhibit excellent C-2 selectivity. Similarly, in the case of 2-MeSO₂-4-chloropyrimidine, amines react at C-4, whereas alkoxides and formamide anions selectively attack the C-2 position. This suggests that specific interactions, such as hydrogen bonding between the nucleophile and a substituent, can direct the attack to a particular site.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of SNAr reactions on related dihalopyrimidines allow for the elucidation of its probable reaction pathways. Kinetic studies on such systems typically involve monitoring the reaction progress using techniques like spectrophotometry to determine second-order rate constants and thermodynamic parameters. Such studies are crucial for confirming the proposed mechanisms and understanding the nuanced factors that control reaction outcomes.

The following table illustrates the expected kinetic behavior and regioselectivity for the nucleophilic substitution of this compound under different hypothetical conditions, based on established principles for related compounds.

| Nucleophile (Nu⁻) | Reaction Conditions | Major Product (Regioselectivity) | Relative Rate Constant (k_rel) | Rationale |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | Standard (No other influential substituents) | 4-Amino-2-bromopyrimidine (C-4 Attack) | 1.0 | Governed by the higher LUMO coefficient at the C-4 position. |

| Alkoxide (R-O⁻) | Standard (No other influential substituents) | 4-Alkoxy-2-bromopyrimidine (C-4 Attack) | ~1.0 | Default regioselectivity for standard nucleophiles. |

| Tertiary Amine (R₃N) | Standard (No other influential substituents) | 2-Amino-4-chloropyrimidine (C-2 Attack) | Variable | Specific nucleophile-substrate interactions can override default C-4 selectivity, as seen with related pyrimidines. |

| Primary Amine (R-NH₂) | Presence of C-6 electron-donating group | 2-Amino-4-chloropyrimidine (C-2 Attack) | Variable | An electron-donating group at C-6 alters LUMO distribution, favoring C-2 attack. |

Derivatization Strategies and Functionalization of 2 Bromo 4 Chloropyrimidine

Selective Functionalization at Bromine and Chlorine Sites

The distinct electronic environments of the C2-bromine and C4-chlorine atoms on the pyrimidine (B1678525) ring are the foundation for their selective functionalization. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the C2 position. This preferential reactivity allows for controlled, stepwise modifications.

Sequential Derivatization Approaches

Sequential derivatization of 2-bromo-4-chloropyrimidine typically involves the initial reaction at the more reactive C4 position, leaving the C2-bromo group intact for subsequent transformations. For instance, a nucleophilic aromatic substitution can be performed first to introduce a substituent at the C4 position, followed by a different type of reaction, such as a Suzuki coupling, at the C2 position. This stepwise approach is crucial for the synthesis of unsymmetrically disubstituted pyrimidines. The order of reactions can be tailored based on the desired final product and the compatibility of the functional groups being introduced.

Introduction of Nitrogenous Moieties

The incorporation of nitrogen-containing functional groups is a common and vital derivatization strategy for this compound, leading to compounds with a wide range of biological activities.

Amination and Amidation Reactions

Amination reactions on this compound typically proceed via nucleophilic aromatic substitution, with the amine preferentially displacing the more labile chlorine atom at the C4 position. A variety of primary and secondary amines can be utilized in these reactions, often facilitated by a base. Similarly, amidation can be achieved, leading to the formation of N-acylpyrimidinamines. These reactions are fundamental in the synthesis of numerous biologically active molecules.

Formation of Hydrazines and Imidazoles

The introduction of a hydrazine (B178648) moiety can be accomplished by reacting this compound with hydrazine hydrate (B1144303). In a related compound, 5-bromo-2,4-dichloropyrimidine (B17362), the reaction with hydrazine hydrate in ethanol (B145695) at low temperatures selectively displaces the chlorine at the C4 position to yield 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. This suggests a similar reactivity pattern for this compound.

The synthesis of imidazole-containing pyrimidines can be achieved through various synthetic routes, often involving the reaction of an amino-pyrimidine precursor with appropriate reagents. While direct coupling of imidazole (B134444) with this compound is plausible, multi-step sequences are also commonly employed.

Carbon-Carbon Bond Formation at the Pyrimidine Core

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the pyrimidine nucleus of this compound. These reactions provide a versatile platform for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.

Commonly employed C-C bond-forming reactions include:

Suzuki Coupling: This reaction involves the coupling of the halo-pyrimidine with an organoboron reagent. For dihalogenated pyrimidines, the reaction often shows high regioselectivity, with the C4 position being more reactive.

Stille Coupling: This method utilizes organostannanes as coupling partners. The mechanism involves oxidative addition of the halo-pyrimidine to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the C-C bond.

Sonogashira Coupling: This reaction is used to introduce alkyne moieties and employs a palladium catalyst and a copper(I) co-catalyst.

Alkylation and Arylation Reactions

Alkylation and arylation reactions are fundamental tools for elaborating the this compound scaffold. These transformations introduce new carbon-carbon bonds, enabling the construction of more complex derivatives.

Arylation via Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between aryl or vinyl halides and boronic acids or esters, catalyzed by a palladium complex. In the case of dihalopyrimidines, the regioselectivity of the reaction is a key consideration. For substrates like 2,4-dichloropyrimidine (B19661), studies have shown that the initial Suzuki coupling preferentially occurs at the C4-position. mdpi.comsemanticscholar.org This selectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond. mdpi.com

While specific studies detailing the Suzuki coupling of this compound are not abundant in readily available literature, the established principles of palladium-catalyzed cross-coupling suggest that the reaction would likely occur with high selectivity at the more reactive C-Br bond at the 2-position. The general order of reactivity for halogens in such couplings is I > Br > Cl. This preferential reaction at the C2 position would yield 2-aryl-4-chloropyrimidine derivatives, leaving the C4-chloro group available for subsequent transformations, such as nucleophilic substitution or a second, more forcing, cross-coupling reaction.

Below is a representative table of potential Suzuki-Miyaura coupling reactions with this compound, based on established methodologies for similar dihalopyrimidines.

| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 4-Chloro-2-phenylpyrimidine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 4-Chloro-2-(4-methoxyphenyl)pyrimidine |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | 4-Chloro-2-(thiophen-3-yl)pyrimidine |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 4-Chloro-2-(4-fluorophenyl)pyrimidine |

Alkylation Reactions:

Alkylation of the this compound ring can be achieved through various methods, including nucleophilic substitution reactions where an alkyl nucleophile displaces one of the halogen atoms. Given the higher susceptibility of the C4-position to nucleophilic attack, reactions with strong alkylating agents like organolithium or Grignard reagents would likely lead to substitution at this position. However, controlling such reactions can be challenging.

A more common strategy involves the initial conversion of the pyrimidine to a more reactive intermediate. For instance, after a selective Suzuki or Stille coupling at the C2-position, the remaining C4-chloro group can be displaced by a variety of nucleophiles, including those that introduce alkyl groups.

Synthesis of Fused Pyrimidine Systems

The sequential functionalization of this compound provides access to intermediates that are primed for intramolecular cyclization, leading to the formation of fused pyrimidine systems. These bicyclic and polycyclic heterocycles are of significant interest in medicinal chemistry.

Pyridopyrimidines and Other N-Heterocycles

Pyridopyrimidines, which consist of fused pyridine (B92270) and pyrimidine rings, represent a prominent class of N-heterocycles with diverse pharmacological activities. mdpi.comnih.govnih.gov The synthesis of these systems from this compound typically involves a multi-step sequence. A common synthetic approach involves:

Initial Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck) at the C2-position to introduce a side chain.

Second Functionalization: A nucleophilic substitution at the C4-position with an appropriate amine or other nucleophile.

Intramolecular Cyclization: A final ring-closing reaction to form the fused pyridine ring.

For example, a synthetic strategy analogous to one used for 5-bromo-2,4-dichloropyrimidine could be employed. nih.gov This would involve an initial reaction at one of the halogenated positions to introduce a group containing a reactive handle. A subsequent reaction at the second halogenated position introduces another component, and the two newly introduced substituents then react with each other to close the second ring.

A hypothetical pathway to a pyrido[2,3-d]pyrimidine (B1209978) derivative is outlined below:

Sonogashira Coupling: Reaction of this compound with a terminal alkyne (e.g., trimethylsilylacetylene) under palladium-copper catalysis would selectively occur at the C2-position to yield 4-chloro-2-((trimethylsilyl)ethynyl)pyrimidine.

Nucleophilic Substitution: The C4-chloro group is then displaced by an amine (e.g., ammonia (B1221849) or a primary amine), yielding a 2-alkynyl-4-aminopyrimidine intermediate.

Intramolecular Cyclization: Treatment of this intermediate with a suitable catalyst or under thermal conditions would induce an intramolecular cyclization of the amino group onto the alkyne, forming the pyridopyrimidine core.

This stepwise approach allows for the introduction of various substituents onto both the pyrimidine and the newly formed pyridine ring, making this compound a strategic precursor for creating diverse libraries of fused heterocyclic compounds.

| Step 1: Reaction at C2 | Step 2: Reaction at C4 | Cyclization Condition | Resulting Fused System |

|---|---|---|---|

| Sonogashira coupling with an alkyne | SNAr with an amine | Base or metal-catalyzed | Pyrido[2,3-d]pyrimidine |

| Heck coupling with an alkene | SNAr with an amine | Palladium-catalyzed C-N coupling | Pyrido[2,3-d]pyrimidine |

| Suzuki coupling with a boronic acid containing an ortho-amino group | - | Intramolecular SNAr | Pyrimido[4,5-b]quinoline |

Applications of 2 Bromo 4 Chloropyrimidine As a Synthetic Intermediate

Building Block for Complex Heterocyclic Structures

2-Bromo-4-chloropyrimidine serves as a foundational scaffold for the construction of more intricate heterocyclic systems. sigmaaldrich.com

The pyrimidine (B1678525) core is a prevalent motif in numerous biologically active compounds and approved drugs. nih.gov The ability to selectively functionalize the 2 and 4 positions of this compound is crucial for creating libraries of novel pyrimidine-based scaffolds. nih.govnih.govijpcbs.com For instance, nucleophilic substitution reactions can be employed to introduce various amines at the C4 position, followed by further modifications at the C2 position. nih.gov This stepwise approach has been utilized to synthesize 2,4-diaminopyrimidine (B92962) derivatives, which are known to interact with biological targets like protein kinases. nih.gov

A general strategy involves the initial displacement of the more reactive chlorine atom with an amine, followed by a subsequent reaction at the bromine-substituted position. This has been demonstrated in the synthesis of a variety of 2,4-disubstituted pyrimidines. ijpcbs.com The versatility of this approach allows for the introduction of a wide range of functional groups, leading to the generation of diverse molecular architectures. mdpi.com

The distinct reactivity of the two halogen atoms in this compound makes it an ideal precursor for the synthesis of polyfunctionalized molecules. This allows for controlled, sequential reactions to introduce different substituents at specific positions on the pyrimidine ring. This step-by-step modification is essential for building complex molecules with precise functionalities.

Role in Pharmaceutical and Agrochemical Synthesis

The pyrimidine scaffold is a fundamental component in a multitude of pharmaceutical and agrochemical agents. sigmaaldrich.comnih.govnih.govijpcbs.combldpharm.com this compound, as a versatile intermediate, plays a significant role in the synthesis of these vital compounds. sigmaaldrich.comnih.govnih.govijpcbs.combldpharm.com

The development of novel anti-inflammatory drugs often involves the synthesis of complex heterocyclic structures. This compound can serve as a starting material for the creation of pyrimidine-containing compounds with potential anti-inflammatory properties. The pyrimidine core is a key feature in molecules that modulate inflammatory pathways.

The pyrimidine ring is a critical structural element in many anticancer drugs, as it is a fundamental component of DNA and RNA. nih.gov Consequently, this compound is a valuable precursor in the synthesis of novel anticancer agents. sigmaaldrich.comnih.govnih.govijpcbs.combldpharm.com For example, it can be used to create derivatives that act as protein kinase inhibitors, a major class of anticancer drugs. nih.gov The synthesis of various 2,4-diaminopyrimidine analogues from chloro- and bromo-substituted pyrimidines has led to the discovery of compounds with significant anticancer activity. nih.gov These compounds have been shown to inhibit cancer cell proliferation and induce cell cycle arrest. nih.gov

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. nih.govrsc.org The development of these probes often relies on the synthesis of molecules with specific photophysical properties. This compound can be utilized as a building block in the creation of novel fluorophores. By incorporating the pyrimidine moiety into larger conjugated systems, it is possible to fine-tune the absorption and emission characteristics of the resulting molecules, leading to the development of probes for specific biological targets or imaging applications. rsc.org

Materials Science Applications

The primary application of this compound in materials science is in the synthesis of sophisticated organic semiconductors, specifically for use in Organic Light-Emitting Diodes (OLEDs). These devices rely on materials that can efficiently convert electrical energy into light. A key area of research is the development of emitters that utilize Thermally Activated Delayed Fluorescence (TADF), a mechanism that can theoretically enable 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Pyrimidine-based molecules have been identified as excellent acceptor units in the donor-acceptor (D-A) structures that are characteristic of high-performance TADF emitters. rsc.orgelsevierpure.com

Synthesis of Pyrimidine-Based TADF Emitters for High-Efficiency OLEDs

Research has demonstrated that D-A molecules combining an acridan-based donor and a pyrimidine-based acceptor can function as highly efficient deep-blue TADF emitters. rsc.orgelsevierpure.com The synthesis of these advanced materials showcases the utility of this compound as a starting point for creating the necessary pyrimidine intermediates.

A crucial intermediate for these TADF materials is 2-bromo-4-phenylpyrimidine (B3074418). The synthesis of this compound can be efficiently achieved starting from this compound via a regioselective Suzuki cross-coupling reaction. In di-halogenated pyrimidines, the chlorine atom at the 4-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine atom at the 2-position. mdpi.com This differential reactivity allows for the selective substitution of the chlorine atom with a phenyl group using phenylboronic acid, leaving the bromine atom intact for subsequent reactions.

The probable synthetic pathway is as follows:

Selective Phenylation: this compound is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. The Suzuki coupling selectively occurs at the C4-Cl bond, yielding 2-bromo-4-phenylpyrimidine.

Buchwald-Hartwig Amination: The resulting 2-bromo-4-phenylpyrimidine then serves as the key pyrimidine intermediate. The bromine atom at the 2-position is subsequently substituted with a bulky donor molecule, such as 10H-spiro[acridan-9,9'-fluorene], via a Buchwald-Hartwig amination. This reaction, also palladium-catalyzed, forms the final donor-acceptor TADF molecule.

This two-step, selective functionalization, enabled by the specific halogen pattern of this compound, is fundamental to creating the twisted molecular geometry required for efficient TADF. The steric hindrance between the donor and acceptor units minimizes the energy gap between the singlet and triplet excited states (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC) and, consequently, high fluorescence efficiency. rsc.org

Performance of Resulting OLED Devices

The TADF emitters synthesized from pyrimidine intermediates exhibit impressive performance in OLED devices. By incorporating these molecules as the emissive layer, researchers have fabricated highly efficient blue OLEDs. The performance characteristics of some of these devices are detailed in the table below, highlighting the high external quantum efficiencies (EQE), current efficiencies, and power efficiencies achieved. rsc.org These results underscore the success of the molecular design strategy, which relies on intermediates like this compound.

| TADF Emitter | Maximum External Quantum Efficiency (EQEmax) (%) | Maximum Current Efficiency (cd A-1) | Maximum Power Efficiency (lm W-1) | Color Coordinates (CIE) |

|---|---|---|---|---|

| Ac-PPM | 20.4 | 41.7 | 37.2 | (0.16, 0.23) |

| Ac-MPM | 17.8 | 33.9 | 29.5 | (0.16, 0.22) |

| SPAc-PPM | 19.6 | 36.5 | 34.1 | (0.16, 0.24) |

| SPAc-MPM | 17.1 | 31.1 | 27.8 | (0.16, 0.22) |

| DMAC-PM | 9.7 | 15.2 | 11.8 | (0.15, 0.15) |

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Chloropyrimidine and Its Derivatives

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods allow for the detailed investigation of the electronic structure of 2-bromo-4-chloropyrimidine, which in turn enables the prediction of its reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to determine various electronic properties of this compound, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

DFT studies on halogenated pyrimidines, a class of compounds that includes this compound, have provided a detailed description of the effects of halogen atoms on the aromatic pyrimidine (B1678525) ring. nih.gov The inductive and resonance effects of the bromine and chlorine substituents significantly influence the electron distribution within the ring. nih.govresearchgate.net For instance, the high electronegativity of the halogen atoms leads to a withdrawal of electron density from the pyrimidine ring, affecting the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Halogenated Pyrimidine

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative examples based on DFT calculations for similar halogenated aromatic compounds and are intended for illustrative purposes.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. mdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and experimentally determined reactivity data. nih.gov

For derivatives of this compound, QSRR studies can be employed to predict their reaction rates or equilibrium constants for various reactions. By systematically modifying the substituents on the pyrimidine ring and calculating a range of molecular descriptors, a predictive model can be established. This approach is particularly useful in medicinal chemistry and materials science for screening large libraries of virtual compounds and prioritizing synthetic efforts towards molecules with desired reactivity profiles. mdpi.comnih.gov Descriptors such as the electrophilicity index, which is derived from HOMO and LUMO energies, can serve as a powerful tool for studying the reactivity of organic molecules within a QSRR framework. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This provides a detailed understanding of the reaction mechanism and the factors that control its rate and selectivity.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. Due to the presence of two different halogens, the regioselectivity of this reaction is a critical aspect to study. Theoretical calculations can elucidate why a nucleophile might preferentially attack at the C2 position (bearing the bromine) versus the C4 position (bearing the chlorine).

Reaction pathway modeling involves calculating the potential energy surface of the reaction. The reactants, products, and any intermediates are located as minima on this surface, while the transition state is a saddle point connecting them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A study on the related compound 2-MeSO2-4-chloropyrimidine demonstrated how quantum mechanics calculations can be used to evaluate the energy barriers for nucleophilic attack at the C2 and C4 positions. nih.gov The calculations revealed that the transition state for attack at the C2 position was lower in energy than that for attack at the C4 position, explaining the observed regioselectivity. nih.gov Similar computational analyses for this compound would involve locating the transition state geometries and calculating their energies to predict the favored reaction pathway.

Table 2: Example of Calculated Activation Energies for a Nucleophilic Aromatic Substitution Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Relative Activation Energy (kcal/mol) |

| Attack at C2 | 15.2 | 0 |

| Attack at C4 | 18.9 | +3.7 |

Note: This table presents hypothetical data to illustrate the output of a reaction pathway modeling study.

Molecular Docking and Binding Affinity Predictions (in context of derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of molecular docking can provide insights into the binding mode of a ligand and can be used to guide the design of more potent and selective inhibitors.

For derivatives of this compound, molecular docking studies could be performed to explore their potential as inhibitors of various enzymes, such as kinases or proteases, which are common targets in drug development. For example, a study on pyrimidine derivatives as inhibitors of human cyclin-dependent kinase 2 used molecular docking to identify key interactions between the ligands and the protein's active site.

Binding affinity predictions can be further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations. These methods provide a more quantitative estimate of the binding free energy, which can be correlated with experimental measures of potency, such as the half-maximal inhibitory concentration (IC50).

Conformational Analysis and Spectroscopic Property Predictions

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its properties and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For a relatively rigid molecule like this compound, the conformational landscape is expected to be simple. However, for its derivatives with flexible substituents, conformational analysis becomes more important.

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound. These predictions can be compared with experimental spectra to confirm the structure of the molecule and to aid in the interpretation of the experimental data.

Predicted spectroscopic properties include:

Vibrational frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and intensities can be compared with experimental data to assign the vibrational modes of the molecule.

NMR chemical shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra.

Electronic transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies and intensities of electronic transitions.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch | 3100 |

| C-N stretch | 1550 |

| C-C stretch | 1480 |

| C-Cl stretch | 850 |

| C-Br stretch | 600 |

Note: These are representative values for the types of vibrational modes and their predicted frequencies.

Analytical and Spectroscopic Characterization Techniques for 2 Bromo 4 Chloropyrimidine and Its Derivatives

Advanced NMR Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-bromo-4-chloropyrimidine. Through various NMR experiments, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two protons on the pyrimidine (B1678525) ring (H-5 and H-6). These protons are coupled to each other, resulting in a pair of doublets. The electronegative nitrogen atoms and halogen substituents significantly influence their chemical shifts, causing them to appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, four distinct signals are anticipated, corresponding to the four carbon atoms in the pyrimidine ring. The carbons directly bonded to the electronegative nitrogen and halogen atoms (C-2, C-4, and C-6) are expected to be significantly deshielded and thus appear at higher chemical shifts compared to C-5.

2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals, especially in more complex derivatives. researchgate.net

COSY (Correlation Spectroscopy): A homonuclear COSY spectrum would show a cross-peak connecting the signals of the two coupled protons (H-5 and H-6), confirming their connectivity. biosynth.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. biosynth.com An HSQC spectrum would show correlations between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal, allowing for definitive assignment of both. libretexts.org

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-5 | ~7.5 - 7.8 | Doublet (d) | J(H5-H6) ≈ 5-6 |

| H-6 | ~8.6 - 8.9 | Doublet (d) | J(H6-H5) ≈ 5-6 | |

| ¹³C | C-2 | ~145 - 150 | Singlet | - |

| C-4 | ~160 - 165 | Singlet | - | |

| C-5 | ~120 - 125 | Singlet | - | |

| C-6 | ~155 - 160 | Singlet | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of a molecule. For this compound (C₄H₂BrClN₂), the technique provides distinctive information due to the isotopic abundances of bromine and chlorine. wikipedia.org

The molecular ion peak in the mass spectrum of this compound will appear as a characteristic cluster of peaks because of the naturally occurring isotopes of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The expected pattern for the molecular ion [M]⁺ will include:

An M peak (for ³⁵Cl and ⁷⁹Br).

An M+2 peak (for ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br), which will be the most intense in the cluster.

An M+4 peak (for ³⁷Cl and ⁸¹Br).

The relative intensities of these peaks provide a unique fingerprint confirming the presence of one bromine and one chlorine atom.

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. libretexts.org Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen radicals or other stable neutral molecules. libretexts.orgsapub.org

| m/z (Mass/Charge) | Ion/Fragment | Notes |

|---|---|---|

| 192/194/196 | [C₄H₂⁷⁹Br³⁵ClN₂]⁺ / [C₄H₂⁸¹Br³⁵ClN₂]⁺ + [C₄H₂⁷⁹Br³⁷ClN₂]⁺ / [C₄H₂⁸¹Br³⁷ClN₂]⁺ | Molecular ion cluster (M, M+2, M+4). The M+2 peak is expected to be the most abundant. |

| 157/159 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 113/115 | [M - Br]⁺ | Loss of a bromine radical. |

| 78 | [C₄H₂N₂]⁺ | Loss of both Br and Cl radicals. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. researchgate.net The spectrum of this compound will be characterized by absorptions from the pyrimidine ring and the carbon-halogen bonds.

The key vibrational modes expected are:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

C=N and C=C ring stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the heterocyclic aromatic ring.

C-H in-plane and out-of-plane bending: These absorptions appear in the fingerprint region (below 1400 cm⁻¹) and are highly specific to the substitution pattern.

C-Cl and C-Br stretching: These vibrations occur at lower wavenumbers, typically in the 850-515 cm⁻¹ range, and confirm the presence of the halogens.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H |

| 1600 - 1550 | Stretching | Ring C=N |

| 1550 - 1400 | Stretching | Ring C=C |

| 850 - 550 | Stretching | C-Cl |

| 690 - 515 | Stretching | C-Br |

Chromatographic Methods (HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures containing its derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing pyrimidine derivatives. researchgate.net A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comspectrabase.com Detection is usually performed with a UV detector, as the pyrimidine ring contains a strong chromophore. This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, enabling accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer, which provides both identification based on the fragmentation pattern and quantification. nih.gov

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Flow Rate | ~1.0 mL/min | |

| Detection | UV at ~254 nm | |

| GC-MS | Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium | |

| Temperature Program | Gradient from low to high temperature (e.g., 60°C to 240°C) | |

| Detection | Mass Spectrometry (Electron Impact Ionization) |

Crystallography (X-ray Diffraction) for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields detailed structural information, including bond lengths, bond angles, and torsional angles.

For a closely related compound, 2,4-dichloropyrimidine (B19661), X-ray analysis revealed a nearly planar molecular structure. researchgate.net The crystal packing was stabilized by intermolecular C—H···N interactions, which link the molecules into chains. researchgate.net A similar analysis for this compound or its derivatives would provide invaluable insight into its molecular geometry and the nature of its intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern its crystal packing. researchgate.net

Future Research Directions and Emerging Trends

Development of Highly Selective and Sustainable Synthetic Routes

Current synthetic methods for pyrimidine (B1678525) derivatives can be multi-step processes with variable yields. guidechem.com Future research is increasingly directed towards developing more streamlined and sustainable synthetic routes for 2-bromo-4-chloropyrimidine and related compounds. A key trend is the move towards one-step synthesis methods that simplify production processes and significantly improve efficiency. google.com For instance, research into related compounds like 5-bromo-2-chloropyrimidine (B32469) has demonstrated that optimizing synthesis routes can increase production efficiency by more than fourfold and improve the effective utilization of elemental bromine by over 100% compared to traditional methods. google.com The development of synthetic pathways that utilize readily available starting materials under mild conditions is a primary goal, aiming to make the production of these intermediates suitable for industrial-scale applications. guidechem.com These advancements focus on minimizing waste, reducing energy consumption, and improving atom economy, aligning with the principles of green chemistry.

Exploration of Novel Catalytic Systems for Functionalization

The distinct reactivity of the bromine and chlorine atoms on the pyrimidine ring presents an opportunity for selective functionalization. Future research will heavily focus on the exploration of novel catalytic systems that can precisely control which halogen is substituted in a given reaction. This includes the development of advanced palladium catalysts, such as Buchwald's precatalysts, for chemoselective amidation and other cross-coupling reactions. nih.gov Research into tuning the structure of catalysts, such as modified 4-aminopyridine (B3432731) systems, aims to enhance both activity and site-selectivity when functionalizing complex molecules. researchgate.net The use of heterogeneous catalysts is another emerging area, offering the advantage of easier separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, contributing to more sustainable and cost-effective processes. nih.gov

Advanced Computational Modeling for Reaction Design and Prediction